molecular formula C7H3F6N B6296642 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine CAS No. 123950-43-6

2,3,5-Trifluoro-4-trifluoromethyl-phenylamine

Cat. No.: B6296642
CAS No.: 123950-43-6
M. Wt: 215.10 g/mol
InChI Key: YLHKZEPURJLSBH-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-trifluoromethyl-phenylamine is a fluorinated aromatic amine with the molecular formula C7H3F6N and a molecular weight of 215.1 g/mol. This compound is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a phenyl ring, making it a highly fluorinated derivative of aniline. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a phenylamine precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor undergoes substitution with an amine group under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-trifluoromethyl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms and trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include various fluorinated derivatives, nitroso compounds, and reduced amines.

Scientific Research Applications

2,3,5-Trifluoro-4-trifluoromethyl-phenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trifluoro-4-(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 2,2,2-Trifluoroacetophenone

Uniqueness

2,3,5-Trifluoro-4-trifluoromethyl-phenylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high fluorine content and specific reactivity.

Properties

IUPAC Name

2,3,5-trifluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-2-1-3(14)5(9)6(10)4(2)7(11,12)13/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHKZEPURJLSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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